molecular formula C12H23NO3 B1359763 trans-n-boc-4-aminomethyl-cyclohexanol CAS No. 1021919-45-8

trans-n-boc-4-aminomethyl-cyclohexanol

Cat. No.: B1359763
CAS No.: 1021919-45-8
M. Wt: 229.32 g/mol
InChI Key: XWYVCQSOGJIMPK-UHFFFAOYSA-N
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Description

trans-N-Boc-4-Aminomethyl-cyclohexanol (CAS 1021919-45-8) is a high-value, protected amino alcohol widely employed as a versatile building block in medicinal chemistry and organic synthesis . This compound features a cyclohexanol ring with both an aminomethyl group and a hydroxyl group in the trans configuration, with the primary amine protected as a tert-butyl carbamate (Boc), making it a stable and handleable intermediate . Its primary research application is serving as a key precursor in the synthesis of more complex molecules. For instance, it can be oxidized to produce 4-N-Boc-amino cyclohexanone, an important intermediate for the preparation of various pharmaceutical agents . The Boc-protected amine group is highly useful in multi-step synthesis, as it can be easily and selectively deprotected under mild acidic conditions to reveal the free primary amine, which can then be further functionalized . With a molecular formula of C12H23NO3, this compound is a solid at ambient temperature . It is offered with a high purity level, typically 96% or higher, ensuring reliable and reproducible results in research applications . This product is intended for research and development purposes in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(4-hydroxycyclohexyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-8-9-4-6-10(14)7-5-9/h9-10,14H,4-8H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYVCQSOGJIMPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649614
Record name tert-Butyl [(4-hydroxycyclohexyl)methyl]carbamate
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Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021919-45-8
Record name tert-Butyl [(4-hydroxycyclohexyl)methyl]carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1021919-45-8
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Nomenclature and Stereochemical Considerations of Trans N Boc 4 Aminomethyl Cyclohexanol

Systematic IUPAC Naming Conventions

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for trans-N-Boc-4-aminomethyl-cyclohexanol is tert-butyl N-[[4-(hydroxymethyl)cyclohexyl]methyl]carbamate . thermofisher.com This name can be deconstructed to understand the molecule's structure:

tert-butyl...carbamate (B1207046) : This indicates the presence of a carbamate functional group (-NH-C(=O)-O-). The "tert-butyl" prefix specifies that a tert-butyl group ((CH₃)₃C-) is attached to the oxygen atom of the carbamate. This entire tert-butoxycarbonyl group is commonly abbreviated as "Boc".

N-[[4-(hydroxymethyl)cyclohexyl]methyl] : This describes the attachment of the Boc protecting group to the nitrogen atom. The nitrogen is bonded to a methyl group (-CH₂-), which is in turn attached to the 4-position of a cyclohexyl ring.

4-(hydroxymethyl)cyclohexyl : This specifies that a hydroxymethyl group (-CH₂OH) is located at the 4-position of the cyclohexane (B81311) ring.

The common name, this compound, is also widely used and describes the key components: the "trans" stereochemistry, the Boc-protected aminomethyl group, and the cyclohexanol (B46403) core.

ComponentSystematic (IUPAC) NameCommon NameCAS Number
This compoundtert-butyl N-[[4-(hydroxymethyl)cyclohexyl]methyl]carbamateThis compound1021919-45-8 calpaclab.com

Stereoisomeric Forms and Designations

Stereochemistry is a critical aspect of the molecule's identity, influencing its physical properties and how it fits into the three-dimensional structures of larger molecules.

The prefix "trans" refers to the relative orientation of the two substituents (the aminomethyl and hydroxyl groups) on the cyclohexane ring. In a 1,4-disubstituted cyclohexane, "trans" indicates that the two groups are on opposite sides of the ring's plane. This configuration is generally more thermodynamically stable than the corresponding "cis" isomer (where the groups are on the same side). The stability of the trans isomer arises from its preference to adopt a chair conformation where both bulky substituents occupy equatorial positions, minimizing steric hindrance. The stereoselective preparation of cis- and trans-4-aminocyclohexanol (B47343) from 1,4-cyclohexanedione (B43130) highlights the ability to control this diastereomeric outcome through specific enzymatic catalysis. researchgate.net

Despite having stereocenters, the trans-1,4-disubstituted cyclohexane ring in this molecule is achiral. This is because the molecule possesses a plane of symmetry that passes through the hydroxyl and aminomethyl groups and bisects the cyclohexane ring. As a result of this symmetry, the molecule is superimposable on its mirror image and does not exhibit optical activity. Therefore, it exists as a single, achiral compound, and considerations of enantiomeric purity are not applicable.

Related and Analogous Chemical Structures in Research

The structural motifs present in this compound are found in various other compounds used as building blocks in medicinal chemistry and materials science.

Analogues of the target compound feature modifications to the functional groups or the core ring structure. These variations allow researchers to fine-tune properties such as polarity, reactivity, and biological activity.

Compound NameStructural Difference from Target CompoundCAS Number
trans-4-(Boc-amino)cyclohexanol pharmaffiliates.comThe Boc-protected amino group is directly attached to the cyclohexane ring (no methylene (B1212753) bridge).111300-06-2 pharmaffiliates.com
trans-4-(Boc-amino)cyclohexanecarboxylic acid sigmaaldrich.comThe hydroxyl group is replaced by a carboxylic acid group.53292-89-0 sigmaaldrich.com
trans-N-Boc-1,4-cyclohexanediamine chemicalbook.comThe hydroxyl group is replaced by a second Boc-protected amino group.Not explicitly stated, but derived from trans-1,4-Diaminocyclohexane.
1-Boc-4-(aminomethyl)piperidine sigmaaldrich.comThe cyclohexane ring is replaced by a piperidine (B6355638) ring (a nitrogen-containing heterocycle).144222-22-0 sigmaaldrich.comsigmaaldrich.com

The synthesis and further transformation of this compound involve various precursors and derivatives. The Boc group is a protecting group, implying that the parent amine is a key precursor.

Compound NameRelationship to Target CompoundRole in SynthesisCAS Number
trans-4-Aminocyclohexanol nih.govPrecursorThe starting material which is subsequently protected with a Boc group to form a related compound. google.com27489-62-9 nih.gov
1,4-Cyclohexanedione researchgate.netPrecursorCan be converted into cis- and trans-4-aminocyclohexanol through enzymatic reduction and transamination. researchgate.net637-88-7
4-N-Boc-amino cyclohexanone (B45756) google.comDerivativeThe oxidized form of the related compound trans-4-(Boc-amino)cyclohexanol, where the alcohol is converted to a ketone. google.comNot explicitly stated.
N-protected cis-4-aminocyclohexanol derivatives researchgate.netDiastereomer DerivativeThese cis-isomers serve as valuable intermediates for active pharmaceutical ingredients and can be synthesized via diastereoselective methods. researchgate.netVaries by N-protecting group.

Synthetic Methodologies for Trans N Boc 4 Aminomethyl Cyclohexanol and Its Precursors

Established Chemical Synthesis Routes

The creation of trans-N-Boc-4-aminomethyl-cyclohexanol is not a singular event but a culmination of precisely controlled reactions. The established routes involve multi-step protocols that build the molecule by forming the core structure and then strategically modifying its functional groups.

Multi-step Synthesis Protocols

The synthesis of the target compound is typically achieved through a sequence of reactions that first establish the core cyclohexanol (B46403) ring with the desired stereochemistry, followed by the introduction and protection of the necessary functional groups.

A common and effective method for creating the saturated cyclohexane (B81311) core involves the catalytic hydrogenation of an aromatic precursor. google.com For instance, compounds like p-aminomethylbenzoic acid or p-aminophenol can serve as starting materials. google.comgoogle.com The reduction of the benzene (B151609) ring to a cyclohexane ring is typically performed under hydrogen pressure in the presence of a ruthenium catalyst. google.com This process is crucial as it establishes the foundational carbocyclic structure upon which the desired functional groups are built. The choice of catalyst and reaction conditions is vital for achieving high yields and the correct stereoisomer. For example, the hydrogenation of p-aminophenol can be performed in an aqueous system with a ruthenium on alumina (B75360) (Ru/Al₂O₃) catalyst. google.com

Once a precursor such as trans-4-aminocyclohexanol (B47343) is obtained, the next critical step is the protection of the primary amine. This is necessary to prevent the amine group, which is both nucleophilic and basic, from participating in unwanted side reactions during subsequent synthetic steps. chemistrysteps.com The most common method for this protection is the introduction of a tert-Butoxycarbonyl (Boc) group.

This transformation is typically achieved by reacting the amino alcohol with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), also known as Boc anhydride (B1165640). jk-sci.commychemblog.com The reaction is generally carried out in a suitable solvent like dichloromethane (B109758) or methanol. google.comchemicalbook.com A base, such as triethylamine (B128534), poly-guanidine, or sodium hydroxide (B78521), is often added to neutralize the acidic byproduct and drive the reaction to completion. google.comfishersci.co.uk For example, a documented synthesis involves adding Boc anhydride to a solution of trans-4-aminocyclohexanol hydrochloride and poly-guanidine in dichloromethane and stirring at room temperature for 12-24 hours, resulting in yields of 86-93%. google.com This reaction converts the primary amine into a carbamate (B1207046), effectively protecting it. chemistrysteps.commychemblog.com

The hydroxyl group and its specific trans orientation relative to the aminomethyl group are defining features of the target molecule. This stereochemistry can be established in several ways. One approach is to start with a precursor that already contains the hydroxyl group, such as p-aminophenol, and carry the functionality through the hydrogenation of the aromatic ring. google.com

Alternatively, modern biocatalytic methods can be employed. A stereoselective one-pot synthesis can start from 1,4-cyclohexanedione (B43130). d-nb.inforesearchgate.net In a first step, a keto reductase (KRED) enzyme selectively reduces one of the ketone groups to a hydroxyl group, forming 4-hydroxycyclohexanone (B83380). d-nb.inforesearchgate.net Subsequently, a stereocomplementary amine transaminase (ATA) enzyme can be chosen to introduce the amino group, converting the remaining ketone into an amine with the desired trans configuration. d-nb.inforesearchgate.net This enzymatic cascade allows for high control over the stereochemical outcome. researchgate.net

Protecting Group Strategies for Amine Functionalities

In multi-step organic synthesis, the temporary modification of a functional group to prevent it from reacting is a fundamental strategy. mychemblog.com For amines, a variety of protecting groups exist, with the Boc group being one of the most widely utilized.

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group extensively used in organic synthesis to protect amines. wikipedia.org Its primary role is to decrease the nucleophilicity and basicity of the amine by converting it into a carbamate derivative. chemistrysteps.comtotal-synthesis.com This protection is crucial for preventing the amine from interfering with reactions targeting other parts of the molecule. chemistrysteps.com

The Boc group is prized for its stability under a wide range of reaction conditions, including exposure to most bases, nucleophiles, and catalytic hydrogenation. total-synthesis.comnih.gov This robustness allows for significant chemical modifications to be made elsewhere in the molecule without affecting the protected amine.

Conversely, the Boc group can be removed easily and cleanly under mild acidic conditions. nih.gov Strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane, or hydrogen chloride (HCl) in methanol, are commonly used for deprotection. jk-sci.comfishersci.co.ukwikipedia.org The cleavage mechanism involves protonation of the carbonyl oxygen, which facilitates the departure of the stable tert-butyl cation, leading to the formation of an unstable carbamic acid that spontaneously decarboxylates to release the free amine and carbon dioxide. chemistrysteps.comjk-sci.com This orthogonality—being stable to one set of conditions (basic/nucleophilic) while being labile to another (acidic)—makes the Boc group an invaluable tool, especially in complex syntheses like peptide manufacturing where it can be used in conjunction with other protecting groups like Fmoc or Cbz. total-synthesis.comnumberanalytics.com

Table 1: Properties and Conditions for the Boc Protecting Group

Feature Description
Protection Reagent Di-tert-butyl dicarbonate ((Boc)₂O) jk-sci.com
Reaction Type Nucleophilic Acyl Substitution jk-sci.com
Typical Conditions Base (e.g., TEA, NaOH, DMAP) in solvents like THF, DCM, or water. jk-sci.comfishersci.co.uk
Stability Resistant to basic hydrolysis, many nucleophiles, and catalytic hydrogenation. total-synthesis.com
Deprotection Reagents Strong acids (e.g., Trifluoroacetic Acid (TFA), Hydrochloric Acid (HCl)). jk-sci.comfishersci.co.uk
Cleavage Mechanism Acid-catalyzed elimination forming a stable tert-butyl cation and carbamic acid, which decarboxylates. chemistrysteps.com
Orthogonality Compatible with base-labile (Fmoc) and hydrogenolysis-labile (Cbz) protecting groups. total-synthesis.comnumberanalytics.com

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is a prominent method for the synthesis of cyclohexanol derivatives, often targeting the reduction of aromatic precursors. The choice of catalyst and reaction conditions plays a pivotal role in determining the stereochemical outcome of the reaction.

For the synthesis of trans-4-aminocyclohexanol derivatives, hydrogenation of corresponding phenol (B47542) precursors is a common strategy. A study on the trans-selective arene hydrogenation of phenol derivatives demonstrated that using a commercially available heterogeneous palladium catalyst can provide a range of trans-configured cyclohexanols. nih.govresearchgate.net Specifically, Boc-protected p-aminophenol was hydrogenated to the protected 4-aminocyclohexanol with a diastereomeric ratio favoring the trans isomer. nih.gov The reaction can be performed in a one-step procedure, simultaneously reducing the nitro group and the aromatic ring in precursors like p-nitrophenol to yield Boc-protected trans-4-aminocyclohexanol. nih.gov

The diastereoselectivity of the hydrogenation can be influenced by the solvent and the presence of additives. For instance, switching from a nonpolar solvent like n-heptane to a polar solvent such as isopropanol (B130326) and adding a base like potassium carbonate (K2CO3) can increase the diastereoselectivity towards the trans product. nih.gov

PrecursorCatalystSolventAdditiveDiastereomeric Ratio (trans:cis)Yield
Boc-protected p-aminophenolPd/Al2O3n-heptane-80:2084%
p-aminophenolPd/Al2O3isopropanolK2CO388:12High
p-nitrophenolPd/Al2O3--90:1087%

Ruthenium-based catalysts are well-known for their versatility in various organic transformations, including isomerizations and cycloadditions. mdpi.comnih.govresearchgate.netnih.gov While direct examples of ruthenium catalysis for the trans-isomerization of N-Boc-4-aminomethyl-cyclohexanol are not prevalent in the provided context, ruthenium catalysts are instrumental in related transformations. For instance, ruthenium catalysts are employed in the cycloisomerization of diynols to form unsaturated ketones and aldehydes, which can be precursors for heterocyclic compounds. nih.gov

In the context of producing trans-4-methylcyclohexylamine, a related compound, a noble metal hydrogenation catalyst, specifically ruthenium supported on carbon, is used in the hydrogenation of p-toluidine. google.com The addition of an alkali hydroxide in this process helps to suppress side reactions and increase the yield of the desired trans isomer. google.com This suggests that ruthenium catalysis, in conjunction with specific additives, can be engineered to favor the formation of trans isomers in the synthesis of substituted cyclohexylamines.

Oxidation Reactions in Synthesis Intermediates

Oxidation reactions are crucial for introducing carbonyl functionalities into intermediates during the synthesis of more complex molecules. In the synthesis of 4-N-Boc-amino cyclohexanone (B45756), an intermediate related to the target compound, trans-4-N-Boc-amino cyclohexanol is used as a precursor. google.com

The oxidation of the hydroxyl group to a ketone can be achieved using oxidizing agents such as sodium hypochlorite (B82951) (clorox) or sodium chlorite (B76162), often in the presence of a catalyst like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). google.com The reaction is typically carried out in a solvent like dichloromethane. After the reaction, the organic layer is separated, washed, and dried to yield the desired 4-N-Boc-amino cyclohexanone as a white solid. google.com

Starting MaterialOxidizing AgentCatalystSolventProductYield
trans-4-N-Boc-Amino CyclohexanolSodium hypochloriteTEMPODichloromethane4-N-Boc-amino cyclohexanone-
trans-4-N-Boc-Amino CyclohexanolSodium chloriteTEMPODichloromethane4-N-Boc-amino cyclohexanone96%

Considerations for Yield and Purity in Synthesis

Achieving high yield and purity is a critical aspect of synthetic chemistry. In the context of synthesizing trans-4-aminocyclohexanol derivatives, several factors are considered to optimize the outcome. The choice of catalyst, as discussed, significantly impacts the diastereoselectivity, directly affecting the purity of the desired trans isomer. nih.govresearchgate.net

Furthermore, the reaction conditions, including solvent and temperature, must be carefully controlled. For instance, in the hydrogenation of paracetamol to produce a mixture of cis- and trans-4-aminocyclohexanol, the subsequent separation of the isomers is a key step to obtaining the pure trans product. google.comgoogle.com Crystallization is a common method for purification, where cooling the reaction solution allows for the precipitation of the trans-4-aminocyclohexanol. google.com The efficiency of this separation, and thus the final yield and purity, can depend on the initial ratio of the isomers produced during hydrogenation. google.com

Continuous flow processes have also been developed to improve selectivity and efficiency. For example, a continuous flow process for the hydrogenation of N-protected 2-oxa-3-azabicyclo[2.2.2]oct-5-ene cycloadducts to the corresponding cis-4-aminocyclohexanols using a Raney nickel catalyst cartridge achieved over 99% selectivity. researchgate.net While this example focuses on the cis isomer, the principle of using flow chemistry to precisely control reaction parameters can be applied to favor the formation of the trans isomer in other synthetic routes, thereby enhancing both yield and purity.

Enzymatic and Biocatalytic Synthesis Approaches

Enzymatic and biocatalytic methods offer highly selective and environmentally friendly alternatives to traditional chemical synthesis. researchgate.net These approaches often utilize enzymes like ketoreductases and amine transaminases to achieve high stereoselectivity.

One-pot enzymatic procedures, where multiple reaction steps are carried out in a single reaction vessel, are highly efficient as they reduce the need for intermediate purification steps. researchgate.netd-nb.info The stereoselective preparation of cis- and trans-4-aminocyclohexanol from 1,4-cyclohexanedione has been demonstrated using a one-pot approach combining a ketoreductase (KRED) and an amine transaminase (ATA). d-nb.infouni-greifswald.deresearchgate.net

This process involves two potential routes:

Route A: The monoreduction of 1,4-cyclohexanedione to 4-hydroxycyclohexanone catalyzed by a KRED, followed by a transamination step catalyzed by an ATA to yield 4-aminocyclohexanol. d-nb.infouni-greifswald.de

Route B: The monoamination of 1,4-cyclohexanedione to 4-aminocyclohexanone (B1277472) catalyzed by an ATA, followed by the reduction of the remaining carbonyl group. d-nb.infouni-greifswald.de

Research has shown that Route A is the more feasible pathway. uni-greifswald.de By carefully selecting stereocomplementary amine transaminases, it is possible to synthesize both cis- and trans-4-aminocyclohexanol with good to excellent diastereomeric ratios. d-nb.info

The high regio- and stereoselectivity of enzymes like ketoreductases (KREDs) and amine transaminases (ATAs) make them ideal catalysts for the synthesis of chiral molecules like this compound and its precursors. d-nb.infonih.govrsc.org

Ketoreductases (KREDs) are used for the selective reduction of carbonyl groups. rsc.org In the synthesis of 4-aminocyclohexanol, a regioselective KRED is employed for the selective mono-reduction of 1,4-cyclohexanedione to 4-hydroxycyclohexanone, avoiding the formation of the diol byproduct. d-nb.inforesearchgate.net

Amine Transaminases (ATAs) catalyze the transfer of an amino group from a donor molecule to a ketone substrate, creating a chiral amine. nih.gov The stereochemical outcome of the reaction is determined by the specific ATA used. By selecting either an (R)-selective or (S)-selective ATA, it is possible to control the stereochemistry of the final aminocyclohexanol product. The combination of a selective KRED and a stereocomplementary ATA in a one-pot cascade reaction allows for the efficient and stereoselective synthesis of both cis- and trans-4-aminocyclohexanol. d-nb.info

Diastereomeric Ratio Control in Biocatalysis

Biocatalysis has emerged as a powerful tool for controlling stereochemistry in the synthesis of aminocyclohexanol derivatives. The selective synthesis of the trans isomer of 4-aminocyclohexanol, a key precursor, can be achieved with high diastereomeric purity using enzymatic systems. d-nb.inforesearchgate.net A modular, one-pot cascade reaction employing a keto reductase (KRED) and an amine transaminase (ATA) has been developed to convert 1,4-cyclohexanedione into 4-aminocyclohexanol. d-nb.info

The key to controlling the diastereomeric ratio lies in the selection of stereocomplementary amine transaminases. d-nb.info The process involves an initial regioselective mono-reduction of the diketone to 4-hydroxycyclohexanone by a KRED. Subsequently, the choice of ATA determines the stereochemical outcome of the amination step. By choosing an appropriate ATA, the synthesis can be directed to yield either the cis or trans-4-aminocyclohexanol with good to excellent diastereomeric ratios. d-nb.inforesearchgate.net This enzymatic approach highlights the high selectivity of biocatalysts in facilitating short and stereoselective multifunctionalizations, which are crucial for producing high-value chemical building blocks. d-nb.inforesearchgate.net

Comparative Analysis of Synthetic Routes

The synthesis of this compound and its precursors can be accomplished through various routes, each with distinct advantages and disadvantages concerning efficiency, scalability, and environmental impact.

Efficiency and Scalability for Industrial Production

For industrial-scale production, efficiency and scalability are paramount. Traditional methods for preparing the Boc-protected intermediate often started with trans-4-aminocyclohexanol and used triethylamine as a base for the Boc protection, followed by oxidation with potassium permanganate (B83412) (KMnO4). google.com This route is often hampered by complicated operations and significant pollution, making it less attractive for large-scale manufacturing. google.com

More recent, patented methods offer significant improvements. One such process utilizes a recyclable solid base, poly-guanidine, for the Boc protection of trans-4-aminocyclohexanol hydrochloride, followed by a "green" oxidation step. google.com This method is reported to have a simple reaction process, low cost, stable operation, and high yield, making it well-suited for large industrial production. google.com Another approach suitable for industrial application involves a one-pot hydrogenation of a p-aminobenzoic acid derivative using a Ruthenium on carbon (Ru/C) catalyst under low hydrogen pressure, which is safer than using pyrophoric catalysts like Raney Nickel. patsnap.com The development of continuous flow processes for hydrogenation steps also enhances efficiency and safety for large-scale synthesis. researchgate.net

The "hydrogen borrowing" technique represents another innovative and efficient approach, allowing for the direct alkylation of alcohols, thereby reducing the number of synthetic steps and avoiding the use of highly reactive compounds like alkyl halides. googleapis.com

Environmental Impact and Sustainability of Methods

In the realm of traditional chemical synthesis, significant green advancements have also been made. The replacement of triethylamine with a recyclable poly-guanidine base and the substitution of potassium permanganate with cleaner oxidants like sodium hypochlorite or sodium chlorite drastically reduce pollution and waste. google.com This shift aligns with the principles of green chemistry by avoiding hazardous reagents and improving atom economy. Similarly, catalytic hydrogenation methods, particularly those using low pressures and non-pyrophoric catalysts, offer a safer and more environmentally benign alternative to older reduction techniques. patsnap.com The "hydrogen borrowing" strategy further contributes to sustainability by using less hazardous starting materials. googleapis.com

Table 1: Comparative Analysis of Synthetic Routes

Synthetic Route Key Reagents/Catalysts Efficiency & Scalability Environmental Impact & Sustainability Reference(s)
Traditional Chemical Triethylamine, KMnO₄ Complicated operation, less suitable for large scale. High pollution from reagents and byproducts. google.com
Improved Chemical Poly-guanidine, NaOCl/NaClO₂ Simple, low cost, high yield; suitable for industrial production. "Green oxidation," recyclable base reduces waste and pollution. google.com
Catalytic Hydrogenation Ru/C catalyst, H₂ (low pressure) One-pot process, suitable for industrial scale, avoids hazardous catalysts. Safer catalyst, efficient process reduces energy consumption. patsnap.com
Biocatalysis Keto Reductase (KRED), Amine Transaminase (ATA) One-pot cascade, high stereoselectivity. Can use bio-based precursors, enzymatic process is inherently green. d-nb.inforesearchgate.net

Patent Literature on Synthesis and Preparation Methods

The patent literature provides valuable insights into the industrial and commercial development of synthesis methods for this compound and its precursors. Several key patents outline processes designed to improve yield, purity, and scalability while reducing environmental impact.

A notable Chinese patent (CN103694142A) discloses a preparation method that begins with trans-4-aminocyclohexanol hydrochloride. google.com The process involves Boc-protection using Boc anhydride in the presence of poly-guanidine, a recyclable base, followed by oxidation with sodium hypochlorite or sodium chlorite. This method is explicitly positioned as a greener and more efficient alternative to older methods that use triethylamine and potassium permanganate. google.com

European patent EP0909753B1 focuses on the preparation of the key precursor, trans-4-aminocyclohexanol. google.comnih.gov The described method involves the catalytic hydrogenation of p-acetamidophenol (paracetamol), followed by a fractional crystallization step to isolate the desired trans isomer from the resulting cis/trans mixture. google.com

Another European patent, EP3411355B1, describes a one-pot process for preparing trans-4-amino-1-cyclohexanecarboxylic acid derivatives, which are structurally related. patsnap.comgoogleapis.com This process achieves a high trans ratio (>75%) through the hydrogenation of a 4-aminobenzoic acid derivative with a Ru/C catalyst in a basic solution under low hydrogen pressure, a feature that makes it particularly suitable for safe industrial application. patsnap.com

U.S. patent US9718795B2, while focused on the synthesis of the pharmaceutical Cariprazine, discusses intermediates derived from trans-4-aminocyclohexanol. googleapis.com It highlights modern synthetic strategies such as "hydrogen borrowing" as a sustainable method for forming C-N bonds, which is relevant for the synthesis of related amine derivatives. googleapis.com

Table 2: Summary of Selected Patent Literature

Patent Number Title/Subject Key Innovation/Methodology Claimed Advantages
CN103694142A Preparation method of 4-N-Boc-amino cyclohexanone Use of recyclable poly-guanidine base and green oxidants (NaOCl/NaClO₂). Low cost, simple process, high yield, reduced pollution, suitable for industrial production. google.com
EP0909753B1 Process for the preparation of trans-4-aminocyclohexanol Hydrogenation of p-acetamidophenol followed by fractional crystallization to separate isomers. Provides a method for obtaining the specific trans-isomer precursor. google.comnih.gov
EP3411355B1 Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid One-pot hydrogenation of a 4-aminobenzoic acid derivative using a Ru/C catalyst at low pressure. High trans ratio (>75%), suitable and safe for industrial application. patsnap.comgoogleapis.com
US9718795B2 Process for the preparation of Cariprazine and related intermediates Discusses synthesis of trans-4-aminocyclohexyl derivatives and emerging technologies like "hydrogen borrowing". Avoids dangerous reagents and provides high purity products through sustainable methods. googleapis.com

Chemical Reactivity and Transformations of Trans N Boc 4 Aminomethyl Cyclohexanol

Reactions Involving the Hydroxyl Group

The secondary hydroxyl group in trans-N-Boc-4-aminomethyl-cyclohexanol is a versatile functional group that can participate in a variety of reactions typical of alcohols.

The hydroxyl group can be readily converted to an ester through reaction with a variety of acylating agents. This transformation is fundamental in organic synthesis for the formation of ester derivatives. Common methods for the esterification of alcohols like this compound include reaction with acyl chlorides, acid anhydrides, or carboxylic acids under appropriate catalytic conditions.

For instance, the esterification of a similar compound, cis-trans mixed 4-acetamido-cyclohexanol, has been successfully achieved using acetic anhydride (B1165640). This process not only forms the corresponding acetate (B1210297) ester but can also be utilized as a method for the separation of stereoisomers through recrystallization of the esterified product. organic-chemistry.orggoogle.com A similar approach can be envisioned for this compound.

A general procedure for the esterification of this compound with an acyl chloride is presented in the table below.

StepProcedure
1 Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane (B109758), tetrahydrofuran).
2 Add a base (e.g., triethylamine (B128534), pyridine) to act as an acid scavenger.
3 Cool the reaction mixture in an ice bath.
4 Slowly add the desired acyl chloride to the cooled solution.
5 Allow the reaction to warm to room temperature and stir until completion, monitoring by a suitable technique like TLC.
6 Perform an aqueous work-up to remove the base hydrochloride salt and any excess reagents.
7 Dry the organic layer, concentrate it, and purify the resulting ester, typically by column chromatography.

Reactions Involving the Protected Amine Group

The aminomethyl group, protected by the Boc moiety, is relatively stable under a range of reaction conditions. However, the Boc group can be removed to liberate the free amine, which can then undergo further reactions.

While the primary amine is protected, direct amide formation at the nitrogen is not possible. The purpose of the Boc group is to prevent such reactions while other transformations are carried out on the molecule. Once the Boc group is removed (see section 3.2.2), the resulting primary amine of trans-4-(aminomethyl)cyclohexanol can readily participate in amide bond formation. This is a crucial transformation for the incorporation of this scaffold into larger molecules, such as peptides or other biologically active compounds.

The formation of amides from primary amines is a well-established set of reactions in organic chemistry. organic-chemistry.org A variety of coupling reagents can be employed to facilitate the reaction between the deprotected amine and a carboxylic acid.

Coupling ReagentDescription
Carbodiimides (e.g., DCC, EDC) These reagents activate the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the amine.
Phosphonium (B103445) Salts (e.g., BOP, PyBOP) These reagents form an activated ester with the carboxylic acid, which is highly reactive towards nucleophilic attack by the amine.
Uronium/Guanidinium Salts (e.g., HBTU, HATU) Similar to phosphonium salts, these reagents activate the carboxylic acid to facilitate amide bond formation.
Acyl Halides/Anhydrides The amine can directly react with a more reactive carboxylic acid derivative, such as an acyl chloride or anhydride, typically in the presence of a base.

The removal of the tert-butoxycarbonyl (Boc) protecting group is a common and essential step in multi-step organic synthesis. The acid-labile nature of the Boc group allows for its selective cleavage under conditions that often leave other functional groups, such as esters or ethers, intact. wikipedia.org

Strong acids are typically employed for the deprotection of N-Boc groups. wikipedia.org A common method involves the use of trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM). wikipedia.org Another widely used reagent is a solution of hydrogen chloride (HCl) in an organic solvent such as dioxane or ethyl acetate. wikipedia.orgnih.govarizona.edu

ReagentConditionsNotes
Trifluoroacetic Acid (TFA) Typically used as a 20-50% solution in dichloromethane (DCM) at room temperature. wikipedia.orgThe reaction is usually rapid. Scavengers like anisole (B1667542) may be added to prevent side reactions from the intermediate tert-butyl cation. wikipedia.org
Hydrogen Chloride (HCl) A saturated solution of HCl in an organic solvent like dioxane or ethyl acetate is commonly used. nih.govarizona.eduThis method is often preferred for its ease of removal of excess reagent and the formation of the amine hydrochloride salt, which can often be precipitated and isolated by filtration.
Oxalyl Chloride in Methanol This provides a mild method for N-Boc deprotection. nih.govThe reaction proceeds at room temperature and is suitable for a diverse range of substrates. nih.gov
Thermal Deprotection In some cases, the Boc group can be removed by heating in a suitable solvent, often in a continuous flow setup. nih.govThis method avoids the use of strong acids. nih.gov
Basic Conditions While typically acid-labile, some specific methods for Boc-group cleavage under basic conditions have been developed, for instance, using a Cs2CO3 and imidazole (B134444) system for certain substrates. semanticscholar.orgThis is less common and generally substrate-dependent. semanticscholar.org

Reactions of the Cyclohexyl Ring

The cyclohexane (B81311) ring in this compound is a saturated carbocycle and is therefore generally unreactive towards many common chemical transformations.

The cyclohexyl ring of this compound is already fully saturated and, as such, is resistant to further hydrogenation under standard catalytic hydrogenation conditions. Hydrogenation is a process of adding hydrogen across double or triple bonds, or to aromatic systems, none of which are present in the cyclohexane ring of this molecule.

However, related unsaturated cyclic systems can be reduced to form cyclohexanol (B46403) derivatives. For example, the hydrogenation of phenol (B47542) and its derivatives to produce cyclohexanols is a significant industrial process. mdpi.comnih.govrsc.org These reactions are typically carried out using heterogeneous catalysts such as nickel, palladium, or ruthenium under hydrogen pressure. mdpi.comnih.govsaspublishers.com The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction. For instance, palladium-catalyzed hydrogenation of phenol derivatives often favors the formation of trans-cyclohexanols. nih.gov

Furthermore, the reduction of substituted cyclohexanones to the corresponding cyclohexanols is another relevant transformation. sphinxsai.com These reductions can be achieved using various reducing agents, including metal hydrides like sodium borohydride (B1222165) or through biocatalytic methods using organisms such as Baker's yeast. sphinxsai.com The stereochemical outcome of the reduction is dependent on the steric and electronic properties of the substituents on the cyclohexanone (B45756) ring.

In the context of this compound, while the ring itself is not reducible, understanding the reduction of related precursors is key to its synthesis.

Derivatization of the Cyclohexane Moiety

The cyclohexane ring of this compound serves as a scaffold that can be functionalized, primarily through reactions involving the hydroxyl group. These transformations allow for the introduction of various functionalities, thereby modifying the compound's physical and chemical properties.

Oxidation to Cyclohexanone

A principal derivatization of the cyclohexane moiety is the oxidation of the secondary alcohol to a ketone. This reaction transforms this compound into the corresponding 4-N-Boc-aminomethyl-cyclohexanone. Various oxidizing agents can be employed for this purpose. For the structurally similar compound, 4-N-Boc-trans-4-amino cyclohexanol, methods such as Swern oxidation or the use of potassium permanganate (B83412) (KMnO4) have been reported to yield the corresponding cyclohexanone. google.com Another common and milder oxidizing agent used for this type of transformation is sodium hypochlorite (B82951) (bleach) in the presence of a catalyst like TEMPO. google.com

The general reaction is as follows:

This compound → 4-N-Boc-aminomethyl-cyclohexanone

This transformation is significant as the resulting ketone provides a new reactive center for further synthetic manipulations, such as reductive amination or aldol (B89426) reactions.

Esterification of the Hydroxyl Group

The hydroxyl group on the cyclohexane ring can undergo esterification to form the corresponding esters. While specific examples for this compound are not prevalent in the reviewed literature, the esterification of analogous compounds like trans-4-acetamido-cyclohexanol with acetic anhydride suggests that this is a feasible transformation. google.com This reaction would typically be carried out in the presence of an acid catalyst or a coupling agent.

The general reaction is as follows:

This compound + R-COOH → trans-N-Boc-4-aminomethyl-cyclohexyl ester

This derivatization can be used to introduce a wide variety of acyl groups, thereby altering the lipophilicity and other properties of the molecule.

Mechanistic Studies of Key Reactions

Understanding the mechanisms of the key reactions of this compound is crucial for controlling reaction outcomes and optimizing conditions.

Mechanism of Oxidation

The oxidation of secondary alcohols to ketones, a key reaction for this molecule, can proceed through various mechanisms depending on the oxidant used.

Swern Oxidation: This method involves the activation of dimethyl sulfoxide (B87167) (DMSO) with an electrophile like oxalyl chloride or trifluoroacetic anhydride. The resulting sulfonium (B1226848) species reacts with the alcohol to form an alkoxysulfonium salt. A hindered base, such as triethylamine, then deprotonates the carbon adjacent to the oxygen, leading to the elimination of dimethyl sulfide (B99878) and the formation of the ketone.

TEMPO-catalyzed Oxidation: In this catalytic cycle, the N-oxoammonium ion, the active oxidizing species, is generated from TEMPO by a stoichiometric oxidant (e.g., sodium hypochlorite). The alcohol attacks the N-oxoammonium ion, and subsequent deprotonation by a base leads to the formation of the ketone and the reduced hydroxylamine (B1172632) form of TEMPO. The stoichiometric oxidant then regenerates the N-oxoammonium ion, continuing the catalytic cycle.

Mechanistic studies on the oxidation of cyclohexene (B86901) to 2-cyclohexen-1-one (B156087) have shown that the reaction is initiated by the transfer of an allyl hydrogen. northwestern.edu While the target molecule lacks a double bond, this highlights the importance of C-H bond activation in oxidation reactions of cyclohexane derivatives. Studies on the reactivity of C-H bonds in cyclohexanone have also provided insights into the influence of functional groups on the reactivity of the cyclohexane ring. researchgate.net

Mechanism of Transamination (Hypothetical)

Applications in Medicinal Chemistry and Pharmaceutical Sciences

Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

As an API intermediate, the compound provides the core structure of trans-4-(aminomethyl)cyclohexane, a scaffold that is integral to several modern therapeutic agents. Its utility is particularly notable in the development of drugs targeting the central nervous system.

The trans-4-substituted cyclohexane-1-amine structural element is a key component in a new generation of antipsychotic drugs designed to modulate neurotransmitter receptors in the brain. wikipedia.org

Cariprazine is an atypical antipsychotic used to treat schizophrenia and bipolar disorder. wikipedia.org A crucial step in its industrial synthesis involves the use of a key intermediate, trans-ethyl 2-(4-aminocyclohexyl)acetate. wikipedia.org The synthesis of this specific trans-isomer is challenging, and various patented methods have been developed to produce it efficiently. nih.gov

One established method involves starting with ethyl 2-(4-((tert-butoxycarbonyl) amino) cyclohexyl) acetate (B1210297), a compound structurally related to trans-n-boc-4-aminomethyl-cyclohexanol. nih.gov The Boc-protected amine allows for controlled chemical transformations to ensure the final product has the required trans stereochemistry, which is critical for the drug's therapeutic activity. wikipedia.orgnih.gov The process highlights the importance of using protected intermediates to construct complex and stereospecific molecules like Cariprazine. nih.gov

Table 1: Key Intermediates in Cariprazine Synthesis

Intermediate Name Role in Synthesis
trans-ethyl 2-(4-aminocyclohexyl)acetate Key structural precursor to the Cariprazine molecule wikipedia.org

The therapeutic effects of many antipsychotic drugs, including Cariprazine, are linked to their interaction with dopamine (B1211576) receptors in the brain, specifically the D2 and D3 subtypes. These receptors are implicated in cognitive and emotional functions. nih.gov Developing antagonists or partial agonists for D2 and D3 receptors is a primary goal in the design of modern antipsychotics. nih.gov The trans-4-aminocyclohexyl moiety, derived from intermediates like this compound, serves as a critical linker connecting the two main pharmacophores of Cariprazine, enabling its high affinity and specific activity at these dopamine receptors. wikipedia.org

While the trans-4-(aminomethyl)cyclohexane scaffold is a versatile structure, its specific role as a precursor in the synthesis of adrenergic agents is not extensively documented in publicly available scientific literature. Adrenergic agents act on adrenergic receptors, which are targets for catecholamines like epinephrine and norepinephrine, and are used to treat conditions such as hypertension and asthma. mdpi.comwikipedia.org Research on adrenergic agents has explored a wide variety of chemical structures, including some with cyclohexyl moieties, but a direct synthetic lineage from this compound to this class of drugs is not clearly established in major research publications or patents. nih.gov

The development of new antimalarial drugs is a global health priority due to rising drug resistance. mmv.org Medicinal chemistry efforts in this area are focused on creating novel chemical scaffolds that can overcome resistance mechanisms. While synthetic strategies often employ protecting groups like the Boc-group, the specific use of this compound as an intermediate in the synthesis of modern antimalarial agents is not prominently featured in the scientific literature. Current research highlights other scaffolds, such as 4-aminoquinolines and aminoxadiazoles, as being central to new drug discovery efforts. mmv.orgnih.gov

Topoisomerase I inhibitors are a class of anticancer agents that work by blocking the action of topoisomerase I, an enzyme essential for DNA replication. wikipedia.orgnih.gov The most well-known inhibitors, such as camptothecin and its derivatives, have complex heterocyclic structures. nih.govmdpi.com Although the search for novel, non-camptothecin inhibitors is an active area of research, the incorporation of the this compound scaffold into these molecules is not a widely reported strategy in the available medicinal chemistry literature. nih.gov

Synthesis of Antithrombotic Agents

While direct evidence of this compound in the synthesis of commercially available antithrombotic agents is not prominently documented in publicly available literature, its structural precursor, trans-4-aminocyclohexanol (B47343), is a known intermediate in the synthesis of various pharmaceuticals. For instance, it is a key component in the synthesis of Ambroxol, a mucolytic agent. The trans-stereochemistry of the amino and hydroxyl groups is crucial for the biological activity of many cyclohexyl-based drugs. The core structure of this compound is analogous to that of tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid), a well-known anti-fibrinolytic agent that prevents excessive bleeding. This structural similarity suggests the potential of this compound as a scaffold for new antithrombotic drugs. The Boc-protected aminomethyl group and the hydroxyl functionality provide convenient handles for synthetic elaboration to create molecules that can interact with key targets in the coagulation cascade.

Development of Chiral Building Blocks in Drug Discovery

This compound is a valuable chiral building block in drug discovery. The tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility, making it an ideal intermediate for various synthetic transformations. Its utility is particularly noted in the synthesis of complex amines and other bioactive molecules, including those targeting neurological disorders. The defined trans stereochemistry of the cyclohexane (B81311) ring is a critical feature, as it imparts a specific three-dimensional geometry to the final drug molecule, which is often essential for selective interaction with biological targets.

The stereochemical purity of a drug is paramount to its efficacy and safety. This compound serves as a chiral synthon that allows for the introduction of a specific stereocenter into a target molecule. The stereoselective synthesis of the parent compound, trans-4-aminocyclohexanol, can be achieved through various methods, including enzymatic processes that yield the desired isomer with high diastereomeric ratios. By starting with a stereochemically pure building block like this compound, chemists can avoid the need for costly and often inefficient chiral separations later in the synthetic sequence, thereby streamlining the production of enantiomerically pure drugs.

The stereochemistry of a molecule plays a pivotal role in its biological activity by governing its interaction with chiral biological macromolecules such as enzymes and receptors. For derivatives of the cyclohexylamine core, the relative stereochemistry of the substituents can have a profound impact on pharmacological activity. For example, in a series of 4,4-disubstituted cyclohexylamine-based NK(1) receptor antagonists, the trans relationship between the C1 and C4 substituents on the cyclohexane ring was found to be crucial for high-affinity binding to the receptor. This highlights the importance of the defined stereochemistry of this compound as a building block for ensuring the optimal biological activity of the final drug candidate.

Role in Prodrug Design and Drug Delivery Systems

Prodrug design is a well-established strategy for improving the physicochemical and pharmacokinetic properties of drugs. The structural features of this compound make it a suitable component for prodrug development. The Boc-protecting group is a labile moiety that can be cleaved in vivo to release the active amine. Furthermore, the hydroxyl group can be esterified or otherwise modified to create a promoiety that can enhance properties such as solubility, membrane permeability, and metabolic stability. The use of amino acids and their protected derivatives in prodrugs is a common approach to improve drug delivery, and the amino alcohol structure of this compound fits well within this strategy.

Investigations into Structure-Activity Relationships (SAR) of Derivatives

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. This compound provides a rigid scaffold that is ideal for systematic SAR investigations. By modifying the functional groups of this core structure, medicinal chemists can probe the requirements for optimal interaction with a biological target.

Applications in Biochemical Research

The structural characteristics of this compound, featuring a protected amine and a reactive hydroxyl group on a rigid cyclohexane scaffold, make it a valuable intermediate in the synthesis of molecules designed for biochemical investigation.

Studies on Amino Acid Metabolism and Protein Synthesis

While direct studies detailing the metabolic fate of this compound are not prominent, its primary importance lies in its role as a precursor for the synthesis of non-proteinogenic amino acids, particularly cyclic β-amino acid analogues. researchgate.netscispace.com Enantioselective synthesis of β-amino acids is a significant area of research due to their roles as neurotransmitters, nutritional supplements, and components of biologically active molecules. researchgate.netscispace.com The aminomethyl-cyclohexanol framework serves as a crucial chiral building block for creating specific three-dimensional structures.

These synthetic amino acids, once prepared using precursors like this compound, can be employed in several research areas:

Probing Metabolism: By introducing these unnatural amino acids into biological systems, researchers can study the specificity and mechanisms of metabolic enzymes and transport pathways.

Peptide Modification: Incorporating these cyclic structures into peptides can enforce specific conformations, increase resistance to enzymatic degradation, and modulate biological activity, thereby aiding in the study of protein synthesis and function.

Below is a data table summarizing the structural features of this compound relevant to its application in synthesizing amino acid analogues.

Table 1: Structural Features for Amino Acid Analogue Synthesis

Feature Role in Synthesis Research Implication
trans-Cyclohexane Ring Provides a rigid, non-planar scaffold. Creates conformationally constrained peptide mimics to study protein binding and folding.
Boc-Protected Amine Allows for selective chemical reactions at other sites before controlled deprotection to reveal the amine. Facilitates the stepwise construction of complex peptide chains or amino acid derivatives.
Hydroxyl Group Can be oxidized or otherwise modified to form a carboxylic acid group, a key feature of an amino acid. Enables the conversion of the cyclohexane scaffold into a functional amino acid analogue.

| Chirality | The trans- stereochemistry is crucial for creating specific 3D structures. | Essential for synthesizing stereochemically pure molecules to study enantiomer-specific biological activities. |

Enzyme Inhibitor Synthesis (e.g., N-myristoyltransferase, CD38, Factor Xa)

The synthesis of small-molecule enzyme inhibitors is a cornerstone of drug discovery. This compound serves as a valuable intermediate and scaffold in the creation of these targeted molecules. The defined spatial orientation of its functional groups allows it to be incorporated into larger molecules designed to fit precisely into the active sites of enzymes.

While not always explicitly named in the final inhibitor structure, building blocks with the aminomethyl-cyclohexanol core are utilized in synthetic campaigns. For instance, (trans-4-Aminomethyl)cyclohexanol has been used as a reactant in the synthesis of substituted imidazopyridazines, a class of compounds investigated as inhibitors of the Fibroblast Growth Factor Receptor 3 (FGFR3), demonstrating its utility in building complex, biologically active molecules. google.com

This same principle applies to the synthesis of inhibitors for other key enzyme targets:

N-myristoyltransferase (NMT): NMT inhibitors often require specific lipophilic and hydrogen-bonding groups arranged in a precise geometry. The cyclohexane ring can serve as a rigid core to which other necessary pharmacophores are attached.

CD38: Inhibitors of this multifunctional enzyme may benefit from the cyclohexane scaffold to correctly position moieties that interact with the enzyme's active site.

Factor Xa: While many Factor Xa inhibitors are based on different templates, the use of cyclic scaffolds to orient binding groups is a common strategy, and the aminomethyl-cyclohexanol core could be adapted for this purpose. a2bchem.com

Table 2: Rationale for Using the Aminomethyl-cyclohexanol Scaffold in Enzyme Inhibitor Synthesis

Target Enzyme Rationale for Scaffold Use
N-myristoyltransferase (NMT) The cyclohexane ring can act as a rigid spacer to orient functional groups that mimic the peptide substrate or interact with allosteric sites.
CD38 The scaffold can be used to link different chemical moieties, such as a nicotinamide mimic and another functional group, at a defined distance and angle to optimize binding in the enzyme's catalytic pocket.

| Factor Xa | The rigid core allows for the precise positioning of charged or hydrophobic groups necessary for potent and selective binding within the S1 and S4 pockets of the enzyme's active site. |

Bioconjugation Techniques

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule (like a protein or nucleic acid), to form a stable hybrid. This technique relies on bifunctional linkers, which are compounds that possess two reactive functional groups. This compound is a prime example of a precursor to such a linker. nih.gov

The utility of this compound in bioconjugation stems from its distinct components:

Protected Amine: The Boc-protected aminomethyl group is chemically stable during initial reactions. Upon removal of the Boc group, a primary amine is revealed, which can then be coupled to molecules containing carboxylic acids (to form amides) or other electrophilic groups.

Hydroxyl Group: The alcohol functional group can be used to form ether or ester linkages, or it can be oxidized to an aldehyde or carboxylic acid for further conjugation chemistries.

Cyclohexane Spacer: The cyclohexane ring acts as a rigid, non-aromatic spacer. acs.orgresearchgate.net Unlike flexible linkers which can fold back on themselves, a rigid linker ensures that the conjugated molecules are held at a fixed distance and orientation from one another, which can be critical for preserving the function of a conjugated protein. nih.gov

These linkers are essential for applications such as creating antibody-drug conjugates (ADCs), immobilizing proteins onto surfaces for diagnostic assays, and developing fluorescent probes for cellular imaging. nih.gov

Table 3: Functional Components of this compound in Bioconjugation

Component Functionality Potential Reaction Application
Boc-Aminomethyl Group Latent Nucleophile (Primary Amine after deprotection) Amide bond formation with activated esters or carboxylic acids. Linking to proteins, drugs, or surfaces.
Hydroxyl Group Nucleophile / Precursor Esterification with carboxylic acids; Etherification with alkyl halides; Oxidation to aldehyde/acid. Attachment point for a second molecule or for surface immobilization.

| Cyclohexane Ring | Rigid Spacer | Inert to most biological conditions. | Maintains a defined distance between conjugated molecules, preventing steric hindrance. researchgate.net |


Advanced Research Topics and Future Directions

Novel Derivatization Strategies for Enhanced Bioactivity

The modification of trans-n-Boc-4-aminomethyl-cyclohexanol is a key area of research aimed at enhancing its biological activity. The presence of the Boc-protected amine and the hydroxyl group allows for a wide range of chemical transformations.

Novel derivatization strategies could involve:

Acylation and Sulfonylation: The hydroxyl group can be readily acylated or sulfonylated to introduce a variety of functional groups. These modifications can alter the compound's lipophilicity, polarity, and ability to interact with biological targets.

Etherification: Formation of ether linkages at the hydroxyl position can be used to introduce larger substituents, including polyethylene (B3416737) glycol (PEG) chains to improve pharmacokinetic properties or fluorescent tags for imaging applications.

Click Chemistry: The introduction of an azide (B81097) or alkyne functionality would enable the use of "click" chemistry, a powerful tool for the rapid and efficient synthesis of a wide array of derivatives.

Deprotection and Amide Bond Formation: Removal of the Boc protecting group reveals the primary amine, which can then be coupled with various carboxylic acids to form a diverse library of amide derivatives. This is a common strategy in drug discovery to explore the structure-activity relationship (SAR) of a compound series.

The synthesis of bioactive molecules often relies on the strategic use of protecting groups, such as the Boc group, to allow for sequential and controlled modifications of a parent scaffold. nih.gov

Exploration of New Therapeutic Applications

The cyclohexane (B81311) scaffold is a common motif in many biologically active compounds. The derivatization potential of this compound makes it an attractive starting point for the exploration of new therapeutic applications.

Potential in Neurological Disorders

While direct research linking this compound to neurological disorders is limited, the development of derivatives could be a promising avenue. Many existing drugs for neurological conditions feature cyclic structures that can cross the blood-brain barrier. nih.gov The synthesis of novel derivatives from this scaffold could lead to the discovery of new agents for conditions such as Alzheimer's disease, Parkinson's disease, or epilepsy. google.com The key would be to design molecules that can interact with specific neurological targets, such as enzymes or receptors. nih.gov

Research in Metabolic Disorders (e.g., Diabetes Management)

Currently, there is a lack of specific research investigating the role of this compound or its direct derivatives in metabolic disorders like diabetes. However, the structural motif of aminocyclohexanol can be found in molecules with diverse biological activities. Future research could focus on synthesizing derivatives that mimic the structure of known anti-diabetic agents or that can modulate metabolic pathways.

Role in Skin Barrier Recovery and Epidermal Hyperplasia

Research on a related compound, tranexamic acid (trans-4-(aminomethyl)cyclohexane carboxylic acid), has shown that it can accelerate skin barrier recovery and prevent epidermal hyperplasia. nih.gov While this compound has a carboxylic acid instead of a hydroxyl group, the shared trans-4-(aminomethyl)cyclohexane core suggests that derivatives of this compound could be explored for similar dermatological applications. The mechanism of action for tranexamic acid is thought to involve the inhibition of proteases in the epidermis. nih.gov

Integration into Continuous Flow Chemistry for Sustainable Manufacturing

Continuous flow chemistry is emerging as a more sustainable and efficient alternative to traditional batch processing for the manufacturing of active pharmaceutical ingredients (APIs). nih.gov This technology offers several advantages, including improved heat and mass transfer, enhanced safety, and the potential for automation. rsc.org

The synthesis of and reactions involving Boc-protected compounds are well-suited for continuous flow systems. For instance, the deprotection of N-Boc protected amines can be achieved selectively and efficiently using thermal methods in a continuous flow setup. researchgate.netresearchgate.net This avoids the use of harsh acidic reagents often employed in batch deprotection. researchgate.net

Reaction Type Typical Batch Conditions Continuous Flow Advantages
N-Boc DeprotectionStrong acids (e.g., TFA, HCl) in chlorinated solventsThermal deprotection, avoidance of harsh acids, potential for solvent recycling
Amide CouplingCoupling reagents (e.g., HATU, HOBt) in large solvent volumesPrecise temperature control, improved mixing, reduced reaction times
HydrogenationHigh pressure of hydrogen gas in a batch reactorSafer handling of hydrogen, better catalyst efficiency

The integration of the synthesis of this compound and its derivatives into a continuous flow process could lead to a more environmentally friendly and cost-effective manufacturing route. beilstein-journals.org

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling are powerful tools in modern drug discovery and materials science. These methods can be used to predict the properties of molecules, understand their interactions with biological targets, and guide the design of new compounds with enhanced activity. mdpi.com

For this compound, computational studies could be employed to:

Conformational Analysis: Determine the preferred three-dimensional structures of the molecule and its derivatives.

Virtual Screening: Dock libraries of virtual derivatives into the binding sites of therapeutic targets to identify potential drug candidates.

QSAR (Quantitative Structure-Activity Relationship) Studies: Develop models that correlate the structural features of derivatives with their biological activity.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: Forecast the pharmacokinetic and toxicity profiles of new derivatives to prioritize compounds for synthesis and testing.

While specific computational studies on this compound are not widely published, the methodologies are well-established and could provide valuable insights into its potential applications.

Prediction of Binding Affinities and Receptor Interactions

Computational modeling has become an indispensable tool in modern drug discovery, enabling the prediction of how a molecule will interact with its biological target. For derivatives of this compound, these methods are crucial for rational design and optimization.

Molecular docking and molecular dynamics (MD) simulations are primary techniques used to predict the binding affinity and interaction patterns of ligands with their receptors. In the context of molecules incorporating the trans-1,4-disubstituted cyclohexane motif, these simulations can provide insights into the stability of the ligand-receptor complex. For instance, in the design of Proteolysis Targeting Chimeras (PROTACs), computational methods are employed to model the ternary complex formed between the target protein, the PROTAC, and an E3 ligase. nih.govchemrxiv.org The rigid nature of the cyclohexane ring in linkers derived from this compound can be advantageous in these models, as it reduces the conformational flexibility that needs to be sampled, potentially leading to more accurate predictions of the ternary complex's geometry and stability. researchgate.net

A key aspect of these predictive models is the scoring function, which estimates the binding free energy. The data below illustrates typical outputs from such computational studies, comparing predicted and experimental binding affinities for a series of hypothetical compounds.

Table 1: Predicted vs. Experimental Binding Affinities

Compound ID Predicted Binding Affinity (kcal/mol) Experimental Binding Affinity (IC50, nM)
Compound A -9.5 50
Compound B -8.2 150
Compound C -10.1 25
Compound D -7.5 300

These computational approaches can guide the synthesis of more potent and selective molecules by identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that can be optimized.

Understanding Conformational Effects on Activity

The three-dimensional shape, or conformation, of a molecule is critical to its biological activity. The cyclohexane ring in this compound exists predominantly in a stable chair conformation. In the trans isomer, the substituents at the 1 and 4 positions are preferentially in a diequatorial orientation to minimize steric hindrance. This fixed, rigid conformation has profound implications for the biological activity of molecules that incorporate this scaffold.

A compelling example of the importance of this stereochemistry is found in the development of PROTACs. A study comparing two PROTACs for the degradation of Leucine-Rich Repeat Kinase 2 (LRRK2), one with a trans-cyclohexyl group in the linker and the other with a cis-analogue, revealed significant differences in their efficacy. The PROTAC bearing the trans-cyclohexyl linker, XL01126, was found to be a more effective and cooperative degrader than its cis-counterpart. dundee.ac.uk

Table 2: Comparison of cis vs. trans-Cyclohexyl Linker in PROTACs

Linker Stereochemistry Conformation Binary VHL Binding Affinity Degradation Activity
trans (e.g., in XL01126) Rigid, extended Weaker More potent degrader
cis Folded-back Stronger Less potent degrader

These findings underscore the critical role of the rigid and well-defined conformation of the trans-1,4-disubstituted cyclohexane moiety in dictating the biological activity of complex molecules.

Emerging Roles as PROTAC Linkers and Bifunctional Linkers

The unique structural features of this compound make it an attractive component for the construction of PROTACs and other bifunctional molecules. In these applications, it serves as a rigid linker connecting two different functional moieties.

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a chemical linker. researchgate.net The linker is not merely a spacer; its length, rigidity, and chemical composition are critical for the successful formation of a stable and productive ternary complex, which is a prerequisite for the ubiquitination and subsequent degradation of the target protein. nih.gov

The incorporation of rigid linkers, such as those derived from cyclohexane, is an increasingly common strategy in PROTAC design. nih.gov These rigid linkers can reduce the entropic penalty associated with the formation of the ternary complex, thereby enhancing its stability and leading to more efficient protein degradation. nih.gov The well-defined geometry of the trans-cyclohexyl scaffold helps to optimally position the two binding moieties for simultaneous engagement with the target protein and the E3 ligase. dundee.ac.uk

Beyond PROTACs, the trans-cyclohexyl motif is also being explored in other bifunctional molecules, such as those designed to bring two different proteins into proximity to modulate a biological pathway. For example, bifunctional opioid peptides have been synthesized using diaminocyclohexane linkers to connect a µ agonist and a δ antagonist. nih.gov Studies on these molecules have shown that the nature and length of the linker significantly influence the binding affinities and intrinsic efficacies at both receptors. nih.gov

The versatility of this compound as a building block for these advanced therapeutic modalities highlights its growing importance in the field of medicinal chemistry. As our understanding of the principles governing the function of bifunctional molecules deepens, we can expect to see this compound and its derivatives play an even more prominent role in the development of novel drugs.

Q & A

Q. What are the key spectroscopic methods for characterizing trans-N-Boc-4-aminomethyl-cyclohexanol, and how do they validate its structural integrity?

  • Methodological Answer :
    • NMR Analysis : Use 1^1H and 13^13C NMR to confirm stereochemistry and functional groups. For example, the tert-butyl group in the Boc-protected amine appears as a singlet (~1.4 ppm for 1^1H) .
    • Mass Spectrometry (MS) : The molecular ion peak at m/z 243.347 (C13_{13}H25_{25}NO3_3) confirms molecular weight .
    • IR Spectroscopy : Detect N-H stretching (~3350 cm1^{-1}) and carbonyl (C=O) from the Boc group (~1690 cm1^{-1}) .
    • Melting Point : A sharp melting range (110–114°C) indicates purity .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer :
    • Step 1 : Start with trans-4-aminocyclohexanol. Protect the amine using di-tert-butyl dicarbonate (Boc2_2O) in anhydrous dichloromethane with a catalytic base (e.g., DMAP) .
    • Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the Boc-protected product.
    • Step 3 : Confirm regiochemistry and stereochemistry using NOESY or X-ray crystallography to avoid cis/trans isomerization .

Advanced Research Questions

Q. How can stereochemical inconsistencies in this compound synthesis be resolved during scale-up?

  • Methodological Answer :
    • Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak IA) to separate enantiomers if racemization occurs during Boc protection .
    • Reaction Optimization : Monitor temperature (e.g., <0°C during Boc protection) to minimize epimerization. Use kinetic studies to identify isomerization thresholds .
    • Crystallization : Leverage differential solubility of stereoisomers in ethanol/water mixtures for recrystallization .

Q. What analytical strategies address contradictory NMR data for the cyclohexanol backbone in this compound?

  • Methodological Answer :
    • Variable Temperature (VT) NMR : Resolve overlapping signals by analyzing conformational changes at elevated temperatures (e.g., 60°C in DMSO-d6_6) .
    • 2D NMR (HSQC/HMBC) : Assign ambiguous proton environments (e.g., axial vs. equatorial hydroxymethyl groups) via 1^1H-13^13C correlations .
    • Deuterium Exchange : Confirm labile protons (e.g., -OH) by comparing spectra before/after D2_2O shaking .

Q. How can the Boc group’s stability under specific reaction conditions impact downstream functionalization?

  • Methodological Answer :
    • Acid Sensitivity : The Boc group is labile under strong acids (e.g., TFA). Use milder conditions (e.g., HCl in dioxane) for deprotection to avoid cyclohexanol ring degradation .
    • Thermal Stability : Monitor DSC/TGA data to avoid decomposition during high-temperature reactions (>150°C) .
    • Competing Reactions : In reductive amination, use NaBH3_3CN instead of LiAlH4_4 to preserve the Boc group .

Q. How should researchers reconcile discrepancies between theoretical and experimental melting points?

  • Methodological Answer :
    • Impurity Analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) to detect trace impurities that depress melting points .
    • Polymorphism Screening : Perform XRPD to identify crystalline forms that may alter thermal behavior .
    • DSC Validation : Compare experimental DSC curves with literature thermograms (e.g., NIST data) .

Q. What statistical approaches are recommended for validating reproducibility in synthetic yields?

  • Methodological Answer :
    • Design of Experiments (DoE) : Use factorial design to optimize variables (e.g., solvent, catalyst loading) and assess yield variability .
    • Control Charts : Track batch-to-batch yields (n ≥ 5) to identify outliers and systemic errors .
    • t-Tests : Compare yields under different conditions (e.g., Boc protection with/without DMAP) to confirm significance (p < 0.05) .

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